Physicochemical properties of 3-Fluoro-6-methylpyridine-2-carbaldehyde
Physicochemical properties of 3-Fluoro-6-methylpyridine-2-carbaldehyde
An In-depth Technical Guide to 3-Fluoro-6-methylpyridine-2-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 3-Fluoro-6-methylpyridine-2-carbaldehyde (CAS: 884495-48-1), a key heterocyclic building block in modern medicinal chemistry. We delve into its core physicochemical properties, offer detailed protocols for its synthesis and characterization, and explore its reactivity and strategic applications in drug discovery. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of fluorinated pyridine scaffolds in the design of novel therapeutics.
The Strategic Value of Fluorinated Pyridine Scaffolds
The pyridine ring is a foundational scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its strategic functionalization is a cornerstone of medicinal chemistry. The introduction of a fluorine atom onto this scaffold, as seen in 3-Fluoro-6-methylpyridine-2-carbaldehyde, imparts a range of beneficial modifications to a molecule's properties, a phenomenon often termed the "fluorine effect".[2]
Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Key advantages of incorporating fluorine include:
-
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, often leading to an improved drug half-life and bioavailability.[2][3]
-
Modulated Basicity (pKa): The strongly electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, lowering its pKa and making it less basic.[2] This can be critical for optimizing drug-receptor interactions and improving cell membrane permeability.
-
Increased Lipophilicity: Fluorination can increase a compound's lipophilicity, which may enhance its ability to cross biological membranes.[4]
3-Fluoro-6-methylpyridine-2-carbaldehyde is a particularly valuable intermediate as it combines these benefits with a reactive aldehyde handle, providing a versatile anchor point for further synthetic elaboration.
Core Physicochemical Properties
The fundamental properties of 3-Fluoro-6-methylpyridine-2-carbaldehyde are summarized below. These data are essential for planning synthetic routes, ensuring safe handling, and predicting its behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 884495-48-1 | [5] |
| Molecular Formula | C₇H₆FNO | [5] |
| Molecular Weight | 139.13 g/mol | [5] |
| Appearance | Light yellow solid | [5] |
| Purity | ≥97% | [5] |
| Synonyms | 3-fluoro-6-methylpicolinaldehyde | [5] |
| SMILES | CC1=NC(C=O)=C(F)C=C1 | [5] |
| Recommended Storage | Store at 0-8 °C | [5] |
| Stability | Stable under recommended storage conditions; may be air-sensitive.[6] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[6] |
Spectroscopic Characterization: A Validating Fingerprint
A combination of spectroscopic techniques provides an unambiguous structural confirmation and purity assessment. While a specific public spectrum for this exact compound is not available, its expected spectral features can be confidently predicted based on well-understood principles and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most downfield signal is expected to be the aldehyde proton (-CHO), appearing as a singlet around δ 10.0-10.1 ppm, a characteristic chemical shift for this functional group on an electron-deficient ring.[7] The two aromatic protons on the pyridine ring will appear as doublets or multiplets, and the methyl (-CH₃) protons will be a singlet further upfield.
-
¹³C NMR: The aldehyde carbon will be the most downfield signal, typically >180 ppm. The fluorinated carbon will show a large one-bond coupling constant (¹JCF), and other carbons will exhibit smaller two- and three-bond couplings to fluorine, providing definitive evidence of its position.
-
¹⁹F NMR: This will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the pyridine ring.
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands, including a strong C=O stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-F stretching vibrations, and aromatic C-H and C=C/C=N stretching bands.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ appearing at m/z 139 or 140, respectively.
The combination of these techniques forms a self-validating system: MS confirms the mass, IR confirms the key functional groups, and NMR confirms the precise connectivity and stereochemistry of the atoms.
Synthesis and Purification: A Reliable Experimental Protocol
The most common and reliable method for synthesizing 2-formylpyridines is the mild oxidation of the corresponding primary alcohol. The use of Dess-Martin periodinane (DMP) is particularly advantageous as it operates under neutral conditions, at room temperature, and with high efficiency, minimizing over-oxidation to the carboxylic acid, which is a common side reaction with harsher oxidizing agents.
Below is a trusted, step-by-step protocol for the synthesis of 3-Fluoro-6-methylpyridine-2-carbaldehyde from its alcohol precursor.
Experimental Protocol: Synthesis via Dess-Martin Oxidation
Objective: To oxidize (3-Fluoro-6-methylpyridin-2-yl)methanol to 3-Fluoro-6-methylpyridine-2-carbaldehyde.
Materials:
-
(3-Fluoro-6-methylpyridin-2-yl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diatomaceous earth (Celite®)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or equivalent solvent system)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Fluoro-6-methylpyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Oxidant: Add Dess-Martin periodinane (1.5 equivalents) to the stirred solution in portions. Causality Note: Portion-wise addition helps to control any initial exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench by slowly adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear. Trustworthiness Note: This quenching step neutralizes acidic byproducts and reduces excess DMP, ensuring a clean workup.
-
Filtration: Filter the biphasic mixture through a pad of Celite® to remove insoluble byproducts. Wash the pad thoroughly with DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5-20% ethyl acetate in hexanes) to afford the pure 3-Fluoro-6-methylpyridine-2-carbaldehyde.
Caption: Workflow for the synthesis of 3-Fluoro-6-methylpyridine-2-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the reactivity of its aldehyde group, which serves as a linchpin for constructing more complex molecular architectures. The electronic properties of the fluorinated pyridine ring modulate this reactivity.
Key Transformations:
-
Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine (Schiff base), which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond. This is one of the most robust and widely used methods for introducing amine diversity.
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) converts the aldehyde into an alkene, enabling C=C bond formation.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as Knoevenagel or aldol-type reactions, to build molecular complexity.[8]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-Fluoro-6-methylpyridine-2-carboxylic acid) or reduced to the primary alcohol precursor.
Caption: Key reactivity pathways of 3-Fluoro-6-methylpyridine-2-carbaldehyde.
Safety, Handling, and Storage
Proper handling of 3-Fluoro-6-methylpyridine-2-carbaldehyde is crucial to ensure laboratory safety. It is classified as a hazardous chemical.[9]
| Hazard Class | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation.[9] | GHS07 (Warning)[5] |
| Eye Irritation | Causes serious eye irritation.[5][9] | GHS07 (Warning)[5] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[5] | GHS07 (Warning)[5] |
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry place (recommended 0-8 °C).[5] Keep away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Conclusion
3-Fluoro-6-methylpyridine-2-carbaldehyde is a high-value chemical intermediate with a unique combination of desirable features for drug discovery. The strategic placement of the fluorine atom enhances metabolic stability and modulates basicity, while the aldehyde functional group provides a versatile point for synthetic diversification. Its well-defined physicochemical properties and reliable synthetic route make it an essential tool for medicinal chemists aiming to develop the next generation of targeted, effective, and safer therapeutics.
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- SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde. (2012, September 10). ThermoFisher.
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- UV photodissociation action spectra of protonated formylpyridines. (2022, October 7). AIP Publishing.
- NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. (2019, November 18). Beilstein Archives.
- CAS 884494-96-6 | 6-Fluoro-2-methylpyridine-3-carboxaldehyde. (n.d.). Halochem.
- 6-FLUORO-3-METHYLPYRIDINE-2-CARBOXYLIC ACID | 1211536-96-7. (n.d.). Sigma-Aldrich.
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